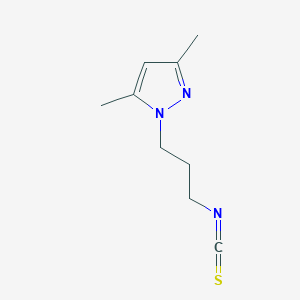
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide, also known as CMAP, is a synthetic compound that has been extensively studied for its potential applications in scientific research. CMAP is a derivative of the pyrrolidine class of compounds and has been shown to have a range of biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is not fully understood, but it is thought to involve the inhibition of a specific enzyme called glycogen synthase kinase 3 beta (GSK3β). GSK3β plays a key role in a number of cellular processes, including cell proliferation and differentiation, and its inhibition has been shown to have a range of effects on cellular signaling pathways.
Biochemical and Physiological Effects:
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been shown to have a range of biochemical and physiological effects. In addition to its potential anti-cancer activity, 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been shown to have anti-inflammatory properties, and it has been suggested that 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is that it is relatively easy to synthesize and can be obtained in large quantities. This makes it a useful tool for laboratory experiments. However, one limitation of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is that its mechanism of action is not fully understood, which can make it difficult to interpret experimental results.
Direcciones Futuras
There are a number of potential future directions for research on 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide. One area of interest is in the development of new cancer therapies based on 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide. Another potential direction is in the study of the role of GSK3β in cellular signaling pathways, and the potential use of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide as a tool for studying these pathways. Additionally, further research is needed to fully understand the biochemical and physiological effects of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide, and to identify any potential side effects or limitations of its use.
Métodos De Síntesis
The synthesis of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide involves the reaction of 2-chloroacetyl chloride with N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)amine in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then hydrolyzed to yield the final product. The synthesis of 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide is relatively simple and can be carried out using standard laboratory techniques.
Aplicaciones Científicas De Investigación
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been studied extensively for its potential applications in scientific research. One of the most promising areas of research is in the field of cancer biology. 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo, and it has been suggested that 2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide may be a useful tool for the development of new cancer therapies.
Propiedades
IUPAC Name |
2-chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2/c1-15(12(17)9-14)11-7-8-16(13(11)18)10-5-3-2-4-6-10/h2-6,11H,7-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVYRJPYFUZPCQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCN(C1=O)C2=CC=CC=C2)C(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.72 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-N-methyl-N-(2-oxo-1-phenylpyrrolidin-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(4aS,8aR)-Hexahydro-2H-pyrido[4,3-b][1,4]oxazin-3(4H)-one hydrochloride](/img/structure/B2971946.png)
![5,6,7,8-Tetrahydropyrido[4,3-d]pyrimidine-2,4(1H,3H)-dione hydrochloride](/img/no-structure.png)
![N-(2-methylbenzo[d]thiazol-5-yl)-4-(methylthio)benzamide](/img/structure/B2971950.png)




![2-[(4-chlorobenzyl)sulfanyl]-3-quinolinecarbaldehyde O-(2,6-dichlorobenzyl)oxime](/img/structure/B2971957.png)
